molecular formula C14H12N2O3S2 B10918744 Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate

Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B10918744
M. Wt: 320.4 g/mol
InChI Key: PLYUNGOBIKVQGR-UHFFFAOYSA-N
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Description

Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate is a complex organic compound that features a benzothiazole moiety linked to an oxazole ring via a sulfanyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of L-proline as a catalyst . This reaction forms the benzothiazole derivative, which is then further reacted to form the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . This inhibition disrupts essential biological pathways, leading to the antimicrobial effects observed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate is unique due to the presence of both benzothiazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C14H12N2O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H12N2O3S2/c1-2-18-13(17)11-7-9(19-16-11)8-20-14-15-10-5-3-4-6-12(10)21-14/h3-7H,2,8H2,1H3

InChI Key

PLYUNGOBIKVQGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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